molecular formula C9H12BrNO B1341840 2-(2-Bromophenoxy)-N-methylethanamine CAS No. 915920-44-4

2-(2-Bromophenoxy)-N-methylethanamine

Cat. No. B1341840
CAS RN: 915920-44-4
M. Wt: 230.1 g/mol
InChI Key: UYEOHCQQNKXAPC-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-methylethanamine (2-BPMEA) is an organic compound that is used in various scientific research applications. It is an aniline derivative, meaning it is derived from aniline, a colorless, strongly alkaline, and toxic liquid. 2-BPMEA is used as a reagent in organic synthesis, as a starting material for various pharmaceuticals, and as a research tool for various biochemical and physiological studies.

Scientific Research Applications

Chemical Analysis and Detection Techniques

A study presented a case of intoxication by a compound structurally similar to 2-(2-Bromophenoxy)-N-methylethanamine and developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This highlights the compound's relevance in forensic and toxicological analysis, emphasizing the need for precise analytical techniques to identify and quantify such substances in biological samples J. Poklis et al., 2014.

Cross-Methylation in Organic Synthesis

Research on palladium-catalyzed cross-methylation of haloarenes with active hydrogen atoms demonstrated the use of related bromophenols in synthetic organic chemistry. This study provides insights into the methodologies for synthesizing complex molecules, showing the compound's potential as a precursor or intermediary in the creation of more complex structures Nimer Jaber et al., 2002.

Environmental Impact Studies

The thermal degradation of bromophenols, including compounds similar to this compound, was studied to understand the formation of brominated dioxins and other hazardous byproducts. This research is critical for assessing the environmental impact and risks associated with the disposal and burning of materials containing brominated hydrocarbons Catherine S Evans & B. Dellinger, 2003.

properties

IUPAC Name

2-(2-bromophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEOHCQQNKXAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591710
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-44-4
Record name 2-(2-Bromophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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